Bienvenue dans la boutique en ligne BenchChem!

AR25

Antioxidant Radical Scavenging Structure-Activity Relationship

AR25 is a synthetic imine resveratrol analogue (molecular formula C14H11NO3) in which the central C=C bridge of the stilbene backbone is replaced by a C=N (imine) bond with a para-substituted phenyl ring B. This structural modification confers a distinct pharmacological profile compared to the natural parent compound resveratrol.

Molecular Formula C14H11NO3
Molecular Weight 241.25
Cat. No. B1192137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR25
SynonymsAR-25;  AR 25;  AR25
Molecular FormulaC14H11NO3
Molecular Weight241.25
Structural Identifiers
SMILESO=C(O)C1=CC=C(/C=N/C2=CC=CC=C2O)C=C1
InChIInChI=1S/C14H11NO3/c16-13-4-2-1-3-12(13)15-9-10-5-7-11(8-6-10)14(17)18/h1-9,16H,(H,17,18)/b15-9+
InChIKeyXSYUWHUXGVSAGT-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR25 Imine Resveratrol Analogue: A Validated Anti-Inflammatory Scaffold for Inflammatory Disease Research and Drug Discovery Procurement


AR25 is a synthetic imine resveratrol analogue (molecular formula C14H11NO3) in which the central C=C bridge of the stilbene backbone is replaced by a C=N (imine) bond with a para-substituted phenyl ring B [1]. This structural modification confers a distinct pharmacological profile compared to the natural parent compound resveratrol. AR25 belongs to a class of aza-stilbene compounds and has been characterized in peer-reviewed primary research for its radical-scavenging, anti-inflammatory, and immunomodulatory properties in both in vitro and in vivo models [1]. The compound is commercially available from multiple research chemical suppliers for preclinical investigation.

Why Substituting AR25 with Generic Resveratrol or Sister Imine Analogues Compromises Experimental Reproducibility in Inflammation Models


Imine resveratrol analogues cannot be treated as a homogeneous class. Despite sharing the imine bridge, individual members differ markedly in their ring B substitution pattern, which dictates the presence or absence of an intramolecular hydrogen bond and consequently determines radical-scavenging potency, cytokine modulation profile, and in vivo efficacy [1]. For instance, AR25 (para-substituted, no intramolecular H-bond) reduces NO production by approximately 83%, while AR22 (bearing a different substitution) achieves only approximately 73% reduction under identical conditions [1]. More critically, only AR25 and AR07 uniquely down-modulate CD86 costimulatory molecule expression and suppress both IL-6 and CCL-2 levels in vivo—activities not shared by resveratrol or sister analogues such as AR08, AR13, AR22, and AR26 [1]. Procurement of an unspecified imine analogue or natural resveratrol therefore risks loss of these specific immunomodulatory endpoints and compromises model reproducibility.

Quantitative Comparator Evidence for AR25 Imine Resveratrol Analogue: Head-to-Head Performance Data for Scientific Procurement Decisions


DPPH Radical Scavenging: AR25 vs. Resveratrol and Sister Imine Analogues

AR25 exhibits a 1.79-fold lower DPPH IC50 (36.6 µM) compared to natural resveratrol (65.6 µM), demonstrating significantly stronger radical-scavenging capacity. Among the imine series, AR25 clusters with the most potent analogues (AR08, AR13, AR26: IC50 range 34.1–36.6 µM) and is statistically significantly superior to AR07 (45.8 µM) and AR22 (49.1 µM) [1]. This potency stratification is linked to the para-substitution pattern on ring B that prevents intramolecular hydrogen bonding, a key structural determinant of antioxidant activity in this series [1].

Antioxidant Radical Scavenging Structure-Activity Relationship

Nitric Oxide (NO) Production Inhibition: AR25 vs. Resveratrol in LPS/IFN-γ-Stimulated RAW 264.7 Macrophages

AR25 reduces NO production in LPS + IFN-γ-stimulated RAW 264.7 macrophages by approximately 83% (residual NO: 9.5 ± 1.0 µM vs. stimulus control: 55.0 ± 2.6 µM), compared to only approximately 19% reduction by resveratrol (residual NO: 44.5 ± 2.6 µM) [1]. This represents a 4.68-fold greater reduction of NO by AR25 relative to resveratrol. AR25 belongs to the most effective subset of imines (AR07, AR08, AR13, AR22, AR25) that each achieve approximately 90% NO reduction, distinguishing them from the less effective analogue AR26 (residual NO: 22.6 ± 0.8 µM) [1].

Anti-inflammatory Nitric Oxide Macrophage

CCL-2 (MCP-1) Chemokine Suppression: AR25 vs. Resveratrol in LPS-Stimulated RAW 264.7 Macrophages

AR25 reduces CCL-2 (MCP-1) levels to 3.70 ± 0.04 ng/mL in LPS-stimulated RAW 264.7 cells, compared to 6.60 ± 0.01 ng/mL for resveratrol and 12.73 ± 0.10 ng/mL for the stimulus control [1]. This represents a 1.78-fold greater CCL-2 suppression by AR25 relative to resveratrol. Notably, AR25 is statistically significantly more effective than resveratrol on this endpoint (p < 0.05, one-way ANOVA/Tukey), whereas sister compound AR26 reduces CCL-2 to only 6.10 ± 0.05 ng/mL—comparable to resveratrol itself [1].

Chemokine CCL-2/MCP-1 Immunomodulation

IL-1β Suppression: AR25 vs. Resveratrol in J774A.1 Macrophages

AR25 reduces IL-1β production in LPS-stimulated J774A.1 macrophages to 53.4 ± 16.7 pg/mL versus 159.7 ± 33.5 pg/mL for resveratrol and 382.3 ± 50.0 pg/mL for the stimulus control [1]. This corresponds to a 3.0-fold greater IL-1β suppression by AR25 relative to resveratrol. Among the imine series, AR25 is the most potent IL-1β suppressor, outperforming AR07 (88.2 ± 11.4 pg/mL), AR08 (62.3 ± 27.1 pg/mL), AR22 (188.3 ± 11.5 pg/mL), and AR26 (76.7 ± 16.3 pg/mL) [1].

Interleukin-1β Inflammasome Macrophage

In Vivo Differential Cytokine Modulation: AR25 vs. Resveratrol in Croton Oil-Induced Mouse Ear Edema Model

In the croton oil-induced ear edema model in mice, AR25 and resveratrol both reduced edema by approximately 40% (dexamethasone positive control: 90% reduction) and both decreased myeloperoxidase activity and leucocyte infiltration [1]. However, a critical differentiation emerged: AR25 significantly reduced IL-6 and CCL-2 production in ear tissue in vivo, whereas resveratrol failed to affect these cytokines [1]. Additionally, AR25 (along with AR07) uniquely down-modulated CD86 costimulatory molecule expression on antigen-presenting cells, an activity not shared by resveratrol or the other imines (AR08, AR13, AR22, AR26) [1].

In Vivo Inflammation Cytokine Modulation Ear Edema

High-Impact Research and Industrial Application Scenarios for AR25 Imine Resveratrol Analogue Based on Quantitative Differentiation Evidence


Preclinical Chronic Inflammation Models Requiring Multi-Cytokine Suppression In Vivo

AR25 is indicated for murine models of chronic inflammatory disease—such as delayed-type hypersensitivity, colitis, or arthritis—where simultaneous suppression of IL-6, CCL-2, and IL-1β, combined with CD86 down-modulation, is required [1]. Unlike resveratrol, which fails to suppress IL-6 and CCL-2 in vivo despite equivalent anti-edema activity, AR25 provides a broader anti-inflammatory cytokine coverage profile, enabling more comprehensive evaluation of inflammatory pathway intervention [1].

In Vitro Macrophage Activation Studies Targeting the NO/CCL-2/IL-1β Axis

For LPS- or LPS/IFN-γ-stimulated macrophage assays (RAW 264.7 or J774A.1 cells), AR25 offers a 4.68-fold improvement in NO suppression and a 3.0-fold improvement in IL-1β suppression over equimolar resveratrol, with the added benefit of 1.78-fold greater CCL-2 reduction [1]. This consistent superiority across three key inflammatory mediators makes AR25 the compound of choice for in vitro mechanistic studies of macrophage-driven inflammation, reducing the need for multiple compounds targeting individual pathways [1].

T-Cell Costimulation and Antigen Presentation Modulation Research

Among the 6 tested imine analogues plus resveratrol, only AR25 and AR07 down-modulate CD86 expression on antigen-presenting cells without affecting MHC-II expression [1]. This unique immunomodulatory fingerprint positions AR25 as a research tool for dissecting CD86-dependent T-cell co-stimulation pathways in the context of inflammatory or autoimmune disease models. Procurement of any other imine analogue or resveratrol for this specific research endpoint would yield a negative result, as CD86 modulation is not a class-wide property [1].

Antioxidant Structure-Activity Relationship (SAR) Studies with Imine Resveratrol Scaffolds

AR25 (DPPH IC50 36.6 µM) occupies the high-potency cluster within the imine series alongside AR08, AR13, and AR26 (IC50 range 34.1–36.6 µM), while being clearly differentiated from lower-potency analogues AR07 (45.8 µM) and AR22 (49.1 µM) [1]. This intermediate position—high potency without being the absolute maximum—makes AR25 a valuable reference compound for SAR studies investigating how para-substitution on ring B modulates antioxidant activity through control of intramolecular hydrogen bonding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.